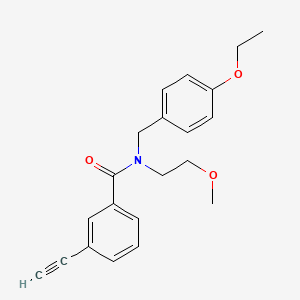![molecular formula C19H25N3O2 B5905152 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine](/img/structure/B5905152.png)
4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine involves the inhibition of various enzymes and receptors that are involved in the pathogenesis of cancer, fungal infections, and bacterial infections. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has also been found to inhibit the growth of various fungal and bacterial strains by disrupting their cell wall and membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine have been extensively studied in vitro and in vivo. It has been shown to exhibit significant antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects. Moreover, it has also been found to possess potent hepatoprotective and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine in lab experiments include its high potency, selectivity, and low toxicity. Moreover, it is relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry and pharmacology research. However, its limitations include its poor solubility in aqueous solutions and its instability under certain conditions, which may limit its use in certain experimental settings.
Orientations Futures
Several future directions for research on 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine can be identified. These include the development of more efficient and scalable synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential applications in other fields, such as nanotechnology and materials science. Moreover, further studies are needed to elucidate its mechanism of action and to identify its potential therapeutic targets and biomarkers.
Méthodes De Synthèse
The synthesis of 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine involves the reaction of 4-methoxybenzaldehyde with 1-allyl-3-methyl-1H-pyrazol-4-carbaldehyde in the presence of morpholine and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The final product is obtained as a white solid with a yield of around 70%.
Applications De Recherche Scientifique
4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit significant anticancer, antifungal, and antibacterial activities. Moreover, it has also been found to possess potent analgesic and anti-inflammatory properties.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-4-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-9-22-13-17(15(2)20-22)12-21-10-11-24-19(14-21)16-5-7-18(23-3)8-6-16/h4-8,13,19H,1,9-12,14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJFTHXQHNFHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCOC(C2)C3=CC=C(C=C3)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1,3-dimethyl-4-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B5905069.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-methyl-2-thienyl)methyl]pyrimidin-2-amine](/img/structure/B5905077.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5905079.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B5905090.png)
![1-allyl-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5905094.png)
![2-fluoro-N-[3-({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)-3-oxopropyl]benzamide](/img/structure/B5905097.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}benzoic acid](/img/structure/B5905100.png)

![1-[2-(3-methylphenyl)pyrimidin-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5905140.png)
![4-(allyloxy)-N-[(1R)-2-amino-1-methyl-2-oxoethyl]-3-ethoxybenzamide](/img/structure/B5905146.png)
![3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-ethylpiperidine](/img/structure/B5905147.png)
![N-(4-{2-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5905158.png)
![N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide](/img/structure/B5905172.png)